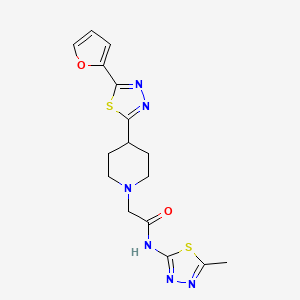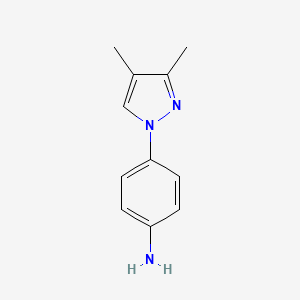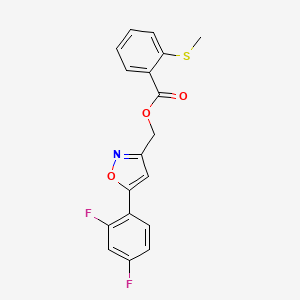
(1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate is an organic compound that features a cyclobutyl ring substituted with a phenylsulfanyl group and a methanesulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylsulfanyl reagent.
Methanesulfonate Ester Formation: The final step involves the esterification of the cyclobutyl alcohol with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and product purity.
Análisis De Reacciones Químicas
Types of Reactions
(1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate ester to the corresponding alcohol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclobutyl alcohol derivatives.
Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can engage in π-π interactions and hydrogen bonding, while the methanesulfonate ester can undergo hydrolysis to release the active cyclobutyl alcohol. These interactions and transformations can modulate biological pathways and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(1s,3s)-3-(Phenylsulfanyl)cyclobutanol: Similar structure but lacks the methanesulfonate ester group.
(1s,3s)-3-(Phenylsulfanyl)cyclobutyl acetate: Similar structure with an acetate ester instead of methanesulfonate.
(1s,3s)-3-(Phenylsulfanyl)cyclobutyl chloride: Similar structure with a chloride substituent instead of methanesulfonate.
Uniqueness
(1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate is unique due to the presence of both the phenylsulfanyl group and the methanesulfonate ester, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research fields.
Propiedades
IUPAC Name |
(3-phenylsulfanylcyclobutyl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S2/c1-16(12,13)14-9-7-11(8-9)15-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSGLCMLAGAKJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CC(C1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2776279.png)
![N-(3-ethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2776280.png)
![3,4-diethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2776281.png)



![2-((8-(furan-2-yl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2776288.png)
![Tert-butyl N-[(3R)-1-[2-[cyano(ethyl)amino]ethyl]piperidin-3-yl]carbamate](/img/structure/B2776289.png)
![3-(methylthio)-7,8-dihydro-1H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one](/img/structure/B2776292.png)

![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one;hydrochloride](/img/structure/B2776294.png)

![3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2776297.png)
